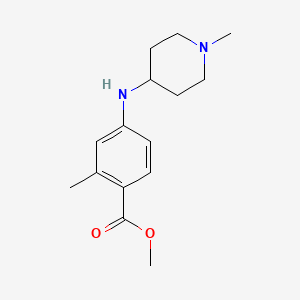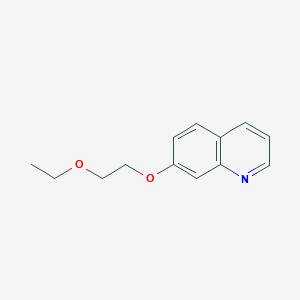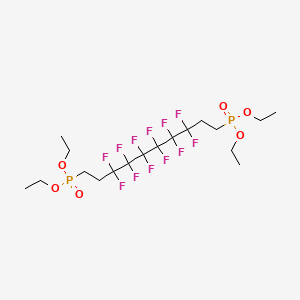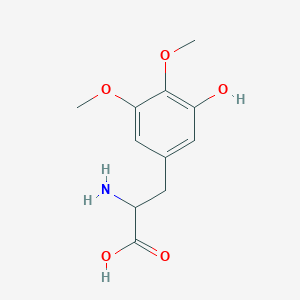
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester, also known as diethyl ethyl (1-methylbutyl)malonate, is an organic compound with the molecular formula C14H26O4. It is a colorless liquid characterized by its ester functional groups. This compound is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester can be synthesized through the esterification of malonic acid derivatives. The reaction typically involves the use of ethanol and an acid catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality products. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the final product with the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of ester groups. Common reagents for these reactions include alkyl halides and strong bases.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, strong bases (e.g., sodium hydride)
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Carboxylic acids and alcohols
Reduction: Primary alcohols
Wissenschaftliche Forschungsanwendungen
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions are facilitated by the ester functional groups, which can be targeted by nucleophiles or hydrolytic enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl malonate
- Diethyl ethylmalonate
- Diethyl methylmalonate
Comparison
Propanedioic acid,2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester is unique due to the presence of the 2-ethyl-2-(1-methylbutyl) substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to simpler malonate esters .
Eigenschaften
Molekularformel |
C12H21O4- |
|---|---|
Molekulargewicht |
229.29 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-2-ethyl-3-methylhexanoate |
InChI |
InChI=1S/C12H22O4/c1-5-8-9(4)12(6-2,10(13)14)11(15)16-7-3/h9H,5-8H2,1-4H3,(H,13,14)/p-1 |
InChI-Schlüssel |
ICUDBEZIRXXJAE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)C(CC)(C(=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)
![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)



![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)


![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118598.png)
![1,1(2H)-Naphthalenedipropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-3,4-dihydro-](/img/structure/B14118599.png)
![3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol](/img/structure/B14118606.png)

